2,4,5-trifluoro-N,3-dihydroxybenzamide
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Overview
Description
2,4,5-Trifluoro-N,3-dihydroxybenzamide is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol . It is characterized by the presence of three fluorine atoms and two hydroxyl groups attached to a benzamide core. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 2,4,5-trifluoro-N,3-dihydroxybenzamide typically involves the reaction of 2,4,5-trifluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by reduction to the amine and subsequent acylation with an appropriate acyl chloride . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or pyridine to facilitate the reactions.
Chemical Reactions Analysis
2,4,5-Trifluoro-N,3-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
2,4,5-Trifluoro-N,3-dihydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4,5-trifluoro-N,3-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,4,5-Trifluoro-N,3-dihydroxybenzamide can be compared with other similar compounds, such as:
2,4,5-Trifluorobenzaldehyde: A precursor in the synthesis of this compound.
3,4,5-Trifluorobenzamide: Another trifluorinated benzamide with different substitution patterns and properties.
2,4,5-Trifluorophenylmethanone: A related compound used in similar synthetic applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4F3NO3 |
---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
2,4,5-trifluoro-N,3-dihydroxybenzamide |
InChI |
InChI=1S/C7H4F3NO3/c8-3-1-2(7(13)11-14)4(9)6(12)5(3)10/h1,12,14H,(H,11,13) |
InChI Key |
GHXMYYZTBMUWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)O)F)C(=O)NO |
Origin of Product |
United States |
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